molecular formula C17H14BrN3O2S B2482245 (E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide CAS No. 1904631-78-2

(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide

Cat. No.: B2482245
CAS No.: 1904631-78-2
M. Wt: 404.28
InChI Key: RFSBKIKOVHPMLC-ZZXKWVIFSA-N
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Description

(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a synthetic small molecule of significant interest in biomedical research, particularly for investigating kinase signaling pathways and molecular mechanisms of neurotoxicity. The compound features a conjugated acrylamide backbone, a structure known to act as a soft electrophile that preferentially forms covalent adducts with soft nucleophiles, such as cysteine thiolate groups present in the active sites of various presynaptic proteins . This Michael addition reaction can lead to the disruption of protein function, impair neurotransmission, and provides a valuable model for studying the toxic axonopathy associated with α,β-unsaturated carbonyl derivatives . Its integrated thieno[3,2-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and anticancer activity, suggesting potential utility for probing enzymatic function in cell signaling research . This reagent is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-13-4-1-12(2-5-13)3-6-15(22)19-8-9-21-11-20-14-7-10-24-16(14)17(21)23/h1-7,10-11H,8-9H2,(H,19,22)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSBKIKOVHPMLC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is C17H14BrN3O2S, with a molecular weight of approximately 404.28 g/mol. The compound features a bromophenyl group and a thieno[3,2-d]pyrimidine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many thieno[3,2-d]pyrimidine derivatives act as kinase inhibitors, which can disrupt signaling pathways involved in cell proliferation and survival.
  • Antitumor Activity : The presence of the acrylamide functional group may enhance the compound's ability to inhibit tumor growth by interfering with cancer cell metabolism and signaling.

Antitumor Effects

Recent studies have demonstrated that (E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide exhibits significant antitumor activity. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Notes
A549 (Lung Cancer)1.5Significant growth inhibition
HeLa (Cervical Cancer)2.0Induces apoptosis
MCF-7 (Breast Cancer)1.8Cell cycle arrest in G1 phase

These results suggest that the compound may induce apoptosis and cell cycle arrest, mechanisms commonly associated with effective cancer therapeutics.

Inhibition of Kinases

The compound has been reported to inhibit specific kinases implicated in cancer progression. For instance, it shows potential as an inhibitor of Aurora-A kinase, which is crucial for mitotic regulation. Inhibition studies indicate:

  • Aurora-A Kinase IC50 : Approximately 50 nM.
  • Effect on Cell Cycle : Induces G2/M phase arrest in treated cells.

Case Studies

  • Study on Antiproliferative Activity : A study published in ChemInform evaluated new fused pyrimidine derivatives and their antiproliferative effects against various cancer cell lines. The findings indicated that modifications to the pyrimidine structure could enhance biological activity significantly, suggesting a similar potential for our compound under investigation .
  • Clinical Relevance : A patent application highlighted the synthesis and evaluation of chalcone analogs containing thieno[2,3-d]pyrimidine structures, demonstrating antiproliferative effects on human colon cancer cells (HCT-116). This underscores the relevance of thienopyrimidine derivatives in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their physicochemical properties:

Compound Name Substituents (R) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm) Source
Target Compound 4-Bromophenyl, thienopyrimidine ~440 (estimated) Not reported Not available -
(E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl]acrylamide (12d) 2-Bromophenyl, pyridinylpyrimidine 486.09 268–269 10.26 (s, NHCO), 8.69 (dd, Py-H), 7.84 (d, CH=CH)
(E)-3-(2-nitrophenyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl]acrylamide (12e) 2-Nitrophenyl, pyridinylpyrimidine 475.15 (as Na adduct) 270–272 10.26 (s, NHCO), 8.68 (dd, Py-H), 8.08 (d, Ar-H)
(E)-3-(2-methoxyphenyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl]acrylamide (12f) 2-Methoxyphenyl, pyridinylpyrimidine 460.17 (as Na adduct) 246–247 10.08 (s, NHCO), 7.79 (d, CH=CH), 3.89 (s, OCH3)
N-(4-bromophenyl)-3-(dimethylamino)acrylamide () 4-Bromophenyl, dimethylamino 269.14 Not reported Not available
N-(4-Bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide 4-Bromophenyl, dichlorobenzyl ~454.09 Not reported Not available
Substituent Analysis:
  • Halogenated Phenyl Groups: Bromine at the para position (target compound) vs. ortho (12d) or nitro groups (12e) alters steric and electronic profiles.
  • Heterocyclic Moieties: The thienopyrimidinone in the target compound contrasts with pyridinylpyrimidine (12d–12f) or dimethylamino groups (). Thienopyrimidinones are associated with kinase inhibition, while pyridinylpyrimidines may enhance π-π stacking .
  • Linkers : Ethyl spacers (target) vs. direct conjugation (12d–12f) influence conformational flexibility and solubility.

Physicochemical and Spectral Comparisons

  • Melting Points: Higher melting points in pyridinylpyrimidine derivatives (e.g., 12d: 268–269°C) suggest greater crystallinity compared to dimethylamino analogs (), which lack reported values .
  • ¹H-NMR Trends :
    • NHCO protons : Resonate at ~10.26 ppm in 12d–12e, consistent with strong hydrogen bonding .
    • CH=CH protons : Doublets at ~7.84–7.79 ppm (J = 15.6–15.8 Hz) confirm trans-configuration in acrylamides .
    • Methoxy groups : Sharp singlets at ~3.89 ppm (12f) indicate minimal steric hindrance .

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